molecular formula C17H10O7 B125275 4-Acetyl Rhein CAS No. 875535-36-7

4-Acetyl Rhein

Cat. No. B125275
CAS RN: 875535-36-7
M. Wt: 326.26 g/mol
InChI Key: FRIXMWPJYKVOCV-UHFFFAOYSA-N
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Description

4-Acetyl Rhein is a chemical compound with the molecular formula C17H10O7 and a molecular weight of 326.26 g/mol . It is not classified as a hazardous compound .


Synthesis Analysis

While specific synthesis methods for 4-Acetyl Rhein were not found, it’s worth noting that acetyl groups are often introduced to molecules via Friedel-Crafts acylation, a type of electrophilic aromatic substitution . More research is needed to provide a detailed synthesis analysis for 4-Acetyl Rhein.


Molecular Structure Analysis

The 4-Acetyl Rhein molecule contains a total of 36 bonds. There are 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetyl Rhein were not found, it’s known that acetyl groups can participate in various chemical reactions. For instance, in the presence of a suitable catalyst, acetyl groups can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

4-Acetyl Rhein has a molecular weight of 326.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents .

Scientific Research Applications

Safety and Hazards

4-Acetyl Rhein is not classified as a hazardous compound . In case of accidental release, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

4-Acetyl Rhein, a derivative of Rhein, primarily targets multiple pathways that are initiated by the membrane receptor . It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .

Mode of Action

The mode of action of 4-Acetyl Rhein involves its interaction with its targets, leading to the activation of MAPK and PI3K-AKT parallel signaling pathways . In the downstream of VEGF signaling pathway, Rhein inhibits Hsp90α activity to induce the degradation of its client protein COX-2 and to promote the production of PGI2 which can inhibit the release of inflammatory mediators .

Biochemical Pathways

The biochemical pathways affected by 4-Acetyl Rhein are closely interconnected. The pathways related to the targets of Rhein are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Pharmacokinetics

It is known that the absorption of rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration .

Result of Action

The molecular and cellular effects of 4-Acetyl Rhein’s action are significant. It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

properties

IUPAC Name

4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIXMWPJYKVOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437665
Record name 4-Acetyl Rhein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl Rhein

CAS RN

875535-36-7
Record name 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875535-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl Rhein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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